molecular formula C11H16N2O3S B3238982 (1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanol CAS No. 1417794-29-6

(1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanol

Cat. No.: B3238982
CAS No.: 1417794-29-6
M. Wt: 256.32 g/mol
InChI Key: JNMHXAYKQPZGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanol is a chemical compound with the molecular formula C11H16N2O3S. It features a piperidine ring, a pyridinylsulfonyl group, and a hydroxymethyl moiety, making it a versatile scaffold for medicinal chemistry and drug discovery research. The core structure of this molecule, particularly the piperidine ring, is a common feature in compounds used in Solid-Phase Peptide Synthesis (SPPS). Piperidine and its derivatives, such as 4-methylpiperidine, are established reagents for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the amino acid's alpha-amino group during peptide assembly . This suggests potential applications for this compound as a precursor for developing novel reagents or as a building block in synthesizing more complex molecules for biochemical research. The presence of both a sulfonamide group (pyridin-2-ylsulfonyl) and an alcohol functional group (methanol) provides two distinct sites for chemical modification. Researchers can exploit these sites to create libraries of compounds for high-throughput screening or to develop targeted chemical probes. The pyridine ring can act as a coordinating ligand or a hydrogen bond acceptor, which may be valuable in designing molecules that interact with specific enzymes or biological receptors. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(1-pyridin-2-ylsulfonylpiperidin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c14-9-10-4-7-13(8-5-10)17(15,16)11-3-1-2-6-12-11/h1-3,6,10,14H,4-5,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMHXAYKQPZGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)S(=O)(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301247880
Record name 4-Piperidinemethanol, 1-(2-pyridinylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301247880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417794-29-6
Record name 4-Piperidinemethanol, 1-(2-pyridinylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417794-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinemethanol, 1-(2-pyridinylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301247880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Pyridin-2-ylsulfonyl Group: The pyridin-2-ylsulfonyl group is introduced via sulfonylation reactions, often using reagents like pyridine-2-sulfonyl chloride.

    Attachment of the Methanol Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing advanced techniques like continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

(1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agents and conditions used.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanol typically involves several key steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions starting from suitable precursors.
  • Introduction of the Pyridin-2-ylsulfonyl Group : This is accomplished via sulfonylation reactions, often utilizing reagents like pyridine-2-sulfonyl chloride.
  • Attachment of the Methanol Group : This final step may involve various methods to ensure high yield and purity.

The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for further modifications in synthetic chemistry.

Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules. Its role as a building block in medicinal chemistry is particularly noteworthy, where it aids in the design and development of new pharmaceutical agents.

Biology

Research into the biological activities of this compound has indicated potential roles in enzyme inhibition and receptor binding . Studies are ongoing to explore its efficacy against various biological targets, which may lead to significant therapeutic advancements.

Medicine

The compound is being investigated for its therapeutic applications , particularly in drug development for diseases such as cancer and neurological disorders. Its unique functional groups may provide specific interactions with biological molecules, enhancing its potential as a drug candidate.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. This includes its use in polymers and advanced materials, highlighting its versatility beyond laboratory settings.

Mechanism of Action

The mechanism of action of (1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The piperidine ring and methanol group contribute to the compound’s overall binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares (1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanol with three analogs from the evidence:

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Functional Groups Solubility
This compound (Target) C11H14N2O3S 266.3 Pyridin-2-ylsulfonyl (1-position), hydroxymethyl (4-position) Sulfonamide, alcohol Likely polar; moderate solubility in methanol
(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol () C10H14ClN3O 227.7 2-Chloropyrimidin-4-yl (1-position), hydroxymethyl (2-position) Chloropyrimidine, alcohol Depends on solvent; low in non-polar solvents
[1-(1-Thiazol-2-yl-ethyl)-piperidin-4-yl]-methanol () C11H18N2OS 226.3 Thiazol-2-yl-ethyl (1-position), hydroxymethyl (4-position) Thiazole, alcohol Storage at 2–8°C; slightly soluble in methanol
(4-Isopropylpiperidin-1-yl)(1-(4-morpholinopyridin-2-yl)piperidin-4-yl)methanone () C24H36N4O2 412.6 4-Morpholinopyridin-2-yl (piperidin-4-yl), isopropylpiperidin-1-yl (methanone) Ketone, morpholine Lipophilic; soluble in IMS (industrial methylated spirits)
Key Observations:
  • The hydroxymethyl group in the target and compounds enhances polarity compared to the ketone in ’s analog.
  • Solubility: The target’s sulfonyl and alcohol groups likely improve solubility in polar solvents (e.g., methanol) relative to the thiazole analog (), which may exhibit lower solubility due to the sulfur-containing heterocycle.

Biological Activity

(1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group in the compound is known to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The piperidine ring and methanol group enhance the overall binding affinity and specificity of the compound towards these targets. Ongoing research aims to elucidate the precise molecular pathways and targets involved.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Studies have shown that modifications to the sulfonamide and piperidine moieties can significantly impact biological activity. For instance, variations in the substitution patterns on the aromatic ring have been correlated with changes in potency against various cancer cell lines .

Key Findings from SAR Studies

Compound ModificationObserved Effect on Activity
Replacement of sulfonamide with amideReduced potency
Addition of electron-withdrawing groupsDecreased cellular activity
Variation in alkoxy substituentsSignificant changes in IC50 values

Inhibition of Protein Kinases

Recent studies have highlighted the compound's potential as an inhibitor of protein kinases, which are critical in regulating various cellular processes. For example, it has been evaluated for its inhibitory activity against GSK-3β, showing promising results with an IC50 value indicating potent inhibition .

Anticancer Properties

The compound has also been assessed for its anticancer properties. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against colon cancer cell lines. The mechanism involves the inhibition of key signaling pathways that promote cell growth and survival .

Case Studies

  • Colon Cancer Cell Lines : A study explored the efficacy of various analogs derived from this compound against colon cancer cell lines. The most potent analog exhibited an IC50 value as low as 4.8 nM, demonstrating strong antiproliferative activity .
  • Menin Inhibition : Another investigation focused on the compound's ability to inhibit menin, a protein implicated in acute leukemia. The binding affinity was enhanced through structural modifications, leading to improved cellular activity in leukemia cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanol, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution or sulfonylation of the piperidine ring. For example, reacting piperidin-4-ylmethanol with pyridin-2-ylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) with a base like triethylamine to scavenge HCl .
  • Key Factors : Temperature control (<5°C minimizes side reactions), solvent polarity (dichloromethane enhances sulfonyl group reactivity), and stoichiometric ratios (1:1.2 molar ratio of piperidine derivative to sulfonyl chloride) .

Q. How can the structure of this compound be rigorously characterized?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., pyridin-2-ylsulfonyl vs. 3-/4-isomers) via chemical shifts (e.g., sulfonyl group deshields adjacent protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C11_{11}H14_{14}N2_2O3_3S, MW 266.08) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and confirms chair conformation of the piperidine ring (if crystallized from methanol/dichloromethane) .

Advanced Research Questions

Q. How does the sulfonyl group in this compound influence its binding affinity compared to halogenated analogs?

  • Comparative Analysis :

  • Electronic Effects : The sulfonyl group (-SO2_2-) is strongly electron-withdrawing, enhancing hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors) compared to halogenated derivatives (e.g., fluoro or chloro analogs) .
  • Biological Data : Fluorinated analogs (e.g., [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol) show lower MIC/IC50_{50} values in antimicrobial assays, while sulfonyl derivatives may exhibit improved selectivity due to steric and electronic effects .
    • Contradiction Resolution : Discrepancies in activity data between analogs require molecular docking studies (e.g., AutoDock Vina) to map binding poses and free-energy calculations (MM/GBSA) .

Q. What strategies resolve contradictions in reported biological activities of piperidine-sulfonyl derivatives?

  • Approach :

Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., pH, cell lines) that may alter compound protonation or solubility .

SAR Studies : Systematically modify substituents (e.g., pyridine ring position, sulfonyl vs. carbonyl groups) to isolate electronic vs. steric contributions .

Computational Modeling : Density Functional Theory (DFT) calculates partial charges and electrostatic potential surfaces to predict interaction hotspots .

Q. How can the thermal stability of this compound be assessed for long-term storage?

  • Experimental Design :

  • Thermogravimetric Analysis (TGA) : Measures weight loss under controlled heating (e.g., 25–400°C at 10°C/min) to identify decomposition temperatures .
  • Differential Scanning Calorimetry (DSC) : Detects phase transitions (melting points, glass transitions) and exothermic/endothermic events (e.g., degradation) .
    • Data Interpretation : A sharp endothermic peak at 180–200°C suggests melting, while gradual weight loss above 250°C indicates thermal decomposition .

Methodological Guidance

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

  • Tools :

  • SwissADME : Predicts LogP (lipophilicity), GI absorption, and blood-brain barrier penetration based on molecular descriptors .
  • Molinspiration : Estimates bioactivity scores (e.g., GPCR ligand potential, ion channel modulation) .
    • Key Parameters : The sulfonyl group reduces LogP (increasing hydrophilicity) but may enhance solubility and reduce plasma protein binding .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

  • Protocol :

Crystal Growth : Use slow evaporation from a methanol/dichloromethane (3:1) mixture to obtain single crystals .

Data Collection : Perform X-ray diffraction (e.g., 100K, Cu-Kα radiation) and solve structures using PHENIX or SHELX .

Validation : Check R-factors (<0.05) and electron density maps (e.g., omit maps for sulfonyl group placement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.